molecular formula C11H9FN2O B8609077 2-Fluoro-4-(pyridin-2-ylamino)phenol

2-Fluoro-4-(pyridin-2-ylamino)phenol

Cat. No. B8609077
M. Wt: 204.20 g/mol
InChI Key: ULGYLXPEERZFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637500B2

Procedure details

To 4-amino-2-fluorophenol (0.983 g, 7.73 mmol) was added NMP (3 mL) and 2-fluoropyridine (0.670 mL, 7.78 mmol). The reaction mixture was heated to 120° C. for 12.5 h and the temperature was increased to 150° C. After 9 h, the reaction mixture was diluted with EtOAc and the organic phase was washed with saturated NaHCO3 (1×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (10% to 70% EtOAc in hexanes) gave 2-fluoro-4-(pyridin-2-ylamino)phenol as a pale yellow oil. MS (ESI, pos. ion) m/z: 205.2 (M+1).
Quantity
0.983 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.[CH3:10][N:11]1[C:15](=O)[CH2:14][CH2:13][CH2:12]1.FC1C=CC=CN=1>CCOC(C)=O>[F:9][C:4]1[CH:3]=[C:2]([NH:1][C:12]2[CH:13]=[CH:14][CH:15]=[CH:10][N:11]=2)[CH:7]=[CH:6][C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
0.983 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Name
Quantity
3 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
0.67 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 150° C
WASH
Type
WASH
Details
the organic phase was washed with saturated NaHCO3 (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (10% to 70% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)NC1=NC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.